molecular formula C13H17NO2 B2495213 Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2503201-90-7

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2495213
CAS No.: 2503201-90-7
M. Wt: 219.284
InChI Key: DPISPNNXLBAUDO-UHFFFAOYSA-N
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Description

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
  • 7-Methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-7-11(13(15)16-3)9(2)10-5-4-6-14-12(8)10/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISPNNXLBAUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NCCC2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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